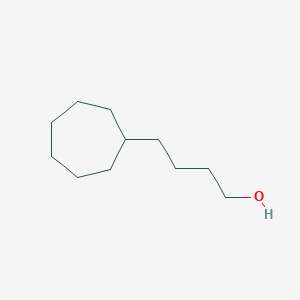![molecular formula C19H28N2O5 B12904858 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate CAS No. 825634-75-1](/img/structure/B12904858.png)
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[2,3-d]pyrimidinone core, which is a fused heterocyclic system containing both oxygen and nitrogen atoms.
Méthodes De Préparation
The synthesis of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate typically involves a multi-step process. One common method is the one-pot condensation reaction, which involves the reaction of 2-amino furans with appropriate aldehydes and ketones under specific conditions . This method provides a mild and efficient route to obtain the desired furo[2,3-d]pyrimidinone derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furo[2,3-d]pyrimidinone core, leading to the formation of various substituted derivatives.
Cyclization: Intramolecular cyclization reactions can produce additional fused ring systems, enhancing the compound’s structural diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Its biological activity extends to antimicrobial and anti-inflammatory properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The furo[2,3-d]pyrimidinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate include other furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones. These compounds share a similar fused heterocyclic core but differ in their substituents and functional groups. For instance:
2-Substituted furo[2,3-d]pyrimidinones: These compounds have different alkyl or aryl groups attached to the furo[2,3-d]pyrimidinone core, affecting their biological activity and chemical properties.
Pyrrolo[2,3-d]pyrimidinones: These compounds have a pyrrole ring fused to the pyrimidine core, offering a different set of reactivity and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
825634-75-1 |
|---|---|
Formule moléculaire |
C19H28N2O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[(6-octyl-2-oxofuro[2,3-d]pyrimidin-3-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C19H28N2O5/c1-3-4-5-6-7-8-9-17-12-16-13-21(19(23)20-18(16)26-17)14-24-10-11-25-15(2)22/h12-13H,3-11,14H2,1-2H3 |
Clé InChI |
LXLYIVAHBNPASP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



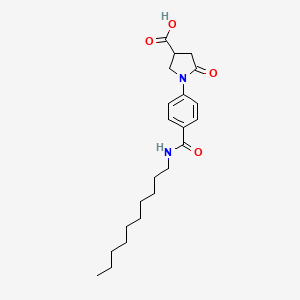
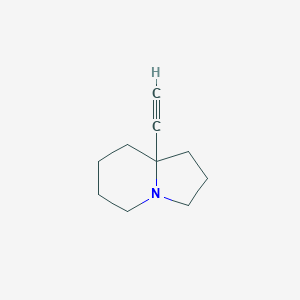
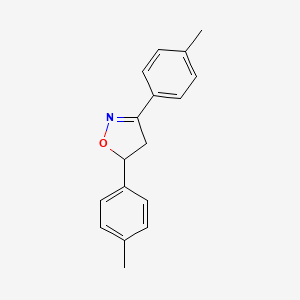

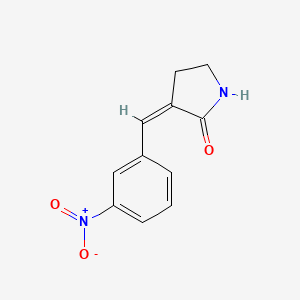
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

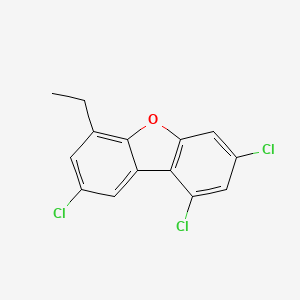

![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
